Physicochemical properties of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate
Executive Summary & Chemical Identity Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate is a specialized bifunctional intermediate increasingly utilized in medicinal chemistry, particularly in the design of PROTACs (Pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate is a specialized bifunctional intermediate increasingly utilized in medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery. It combines a Cbz-protected primary amine (via the carbamate) with a 3-hydroxyazetidine core.
The azetidine moiety serves as a hydrophilic, metabolic "hard" surrogate for pyrrolidine or piperidine, lowering lipophilicity (LogP) while maintaining basicity. The hydroxyl group at the 3-position provides a critical vector for further functionalization or hydrogen bond engagement.
Soluble in DMSO, MeOH, DCM; pH-dependent aqueous solubility
Physicochemical Profile: Structural Causality
As researchers, we do not merely record properties; we must understand the structural drivers behind them to predict behavior in biological assays.
Ionization & Basicity (The Azetidine Nitrogen)
The tertiary amine within the azetidine ring is the sole ionizable center in the physiological pH range.
Predicted pKa: 8.5 – 9.2 (Typical for N-alkyl azetidines).
Implication: At physiological pH (7.4), the molecule exists predominantly (~95%) in its cationic, protonated form. This enhances aqueous solubility but may require specific extraction protocols (e.g., high pH workup) to isolate the free base.
Lipophilicity (LogP vs. LogD)
The Cbz group is highly lipophilic, while the 3-hydroxyazetidine is polar.
Computed LogP (Neutral): ~1.5 – 1.8.
Experimental LogD (pH 7.4): Expected to be significantly lower (~ -0.5 to 0.5) due to protonation.
Design Insight: This molecule is designed to traverse cell membranes despite the charge, as the lipophilic benzyl carbamate masks the polar linker, while the small azetidine ring minimizes steric bulk.
Stability Profile
Thermal: The azetidine ring is strained (26 kcal/mol strain energy). While stable at room temperature, prolonged heating (>100°C) in acidic media can lead to ring-opening hydrolysis.
Hydrolytic: The carbamate is stable to mild acid/base but will hydrolyze under strong basic conditions (e.g., 1M NaOH, reflux), deprotecting the amine.
Experimental Protocols
These protocols are designed to be self-validating. If the internal controls fail, the data should be discarded.
Protocol A: Potentiometric pKa Determination
Objective: Determine the precise ionization constant of the azetidine nitrogen.
Preparation: Dissolve 5 mg of the compound in 10 mL of degassed water/methanol (80:20 v/v) to ensure solubility of the neutral species.
Titrant: 0.1 M KOH (standardized).
Execution: Perform a titration from pH 2.0 to pH 12.0 under inert atmosphere (
).
Validation: The titration curve must show a single, sharp inflection point. A "smearing" of the curve suggests ring opening or degradation.
Calculation: Use the Yasuda-Shedlovsky extrapolation to correct for the methanol co-solvent and obtain the aqueous pKa.
Protocol B: Reactive Stability Stress Test
Objective: Assess the integrity of the strained azetidine ring during downstream chemistry.
Control: Dissolve compound in
(pH adjusted to 4 with DCl). Record NMR.
Stress: Heat sample to 60°C for 4 hours.
Readout: Re-acquire NMR.
Pass: Signals remain sharp; integration of azetidine ring protons (approx. 3.0–4.0 ppm) remains constant relative to the benzyl protons.
Fail: Appearance of new signals at 5.0–6.0 ppm indicates ring opening (formation of allyl amines or hydrolysis products).
Synthesis & Purification Workflow
The most robust route to this scaffold is Reductive Amination . Direct alkylation often leads to over-alkylation or elimination byproducts due to the basicity of the azetidine.
Reductant: Sodium Triacetoxyborohydride (STAB) – chosen for its mildness, preventing reduction of the Cbz group.
Figure 1: Reductive Amination Workflow. The use of STAB allows for a "one-pot" procedure where the imine is formed and reduced in situ.
Structural Logic & Signaling
Understanding how the physicochemical properties dictate the compound's behavior in biological systems is critical for drug design.
Figure 2: Structure-Property-Utility Relationship. The balance between the lipophilic Cbz tail and the polar azetidine head drives the compound's utility as a permeable linker.
Handling & Storage Guidelines
Hygroscopicity: The hydrochloride salt is hygroscopic.[1] Store in a desiccator at -20°C.
Light Sensitivity: The benzyl carbamate can degrade under intense UV light over long periods; store in amber vials.
Avoid: Acetone (can react with the amine if deprotected), strong aqueous acids (ring opening risk).
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on Cbz stability and cleavage conditions).
Lowe, D. (2016). Azetidines in Drug Discovery. In the Pipeline (Science Translational Medicine). (Discussion on the utility of azetidines as proline mimics).
PubChem Compound Summary. (2023). 3-Hydroxyazetidine Hydrochloride (CAS 18621-18-6).[2] National Center for Biotechnology Information.
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol for STAB reduction).
The Strategic Utility of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate: A Technical Guide for Pharmaceutical Development
Introduction: Unpacking a Multifunctional Building Block In the landscape of modern pharmaceutical development, the strategic selection of chemical intermediates is paramount to the successful synthesis of complex molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unpacking a Multifunctional Building Block
In the landscape of modern pharmaceutical development, the strategic selection of chemical intermediates is paramount to the successful synthesis of complex molecular architectures with desired therapeutic properties. Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate emerges as a highly versatile, yet specialized, building block. Its structure is not a random assortment of functional groups; rather, it is a carefully designed scaffold offering a trifecta of chemical handles: a reactive secondary amine in a strained azetidine ring, a protected primary amine, and a hydroxyl group. This guide provides an in-depth technical exploration of this intermediate, elucidating its synthesis, inherent chemical logic, and its potent applications in the construction of next-generation therapeutics for researchers, medicinal chemists, and drug development professionals.
The intrinsic value of this intermediate lies in the strategic incorporation of the 3-hydroxyazetidine moiety. This four-membered heterocyclic ring is increasingly recognized as a valuable structural motif in drug design.[1][2] Its strained nature imparts conformational rigidity, which can be advantageous for optimizing ligand-receptor binding interactions. Furthermore, the hydroxyl group provides a key point for hydrogen bonding, enhancing solubility and target engagement. The presence of this scaffold has been pivotal in the development of various pharmaceuticals, including treatments for neurological and metabolic disorders.[2]
This guide will delve into the synthetic pathways to access Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate, explore the distinct roles of its functional components, and present detailed protocols for its application, particularly in the burgeoning field of targeted protein degradation.
Core Synthesis and Mechanistic Considerations
The synthesis of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and industrially scalable approach begins with the synthesis of the N-protected 3-hydroxyazetidine core, followed by the attachment of the propyl carbamate side chain.
Synthesis of the 3-Hydroxyazetidine Core
The formation of the strained azetidine ring is the critical phase of the synthesis. A widely employed method involves the cyclization of an amino alcohol precursor, which is typically derived from the reaction of an amine with epichlorohydrin.[3][4][5] The choice of the amine's protecting group is crucial for directing the cyclization and for its subsequent removal. While the target molecule features a propyl carbamate on the azetidine nitrogen, its synthesis often proceeds through an intermediate where the nitrogen is protected by a more robust group like a benzyl or benzhydryl group, which can be cleaved under specific conditions.
A representative pathway for the synthesis of a protected 3-hydroxyazetidine is outlined below:
Workflow for N-Protected 3-Hydroxyazetidine Synthesis
Caption: Synthesis of the N-protected 3-hydroxyazetidine core.
Attachment of the Propyl Carbamate Linker and Final Intermediate Formation
With the N-protected 3-hydroxyazetidine in hand, the next stage involves deprotection and subsequent reaction with a suitably functionalized propyl carbamate precursor. For instance, if an N-benzyl protected 3-hydroxyazetidine is used, the benzyl group can be removed via catalytic hydrogenation.[4][5] The resulting free 3-hydroxyazetidine can then be reacted with a molecule such as Benzyl (3-bromopropyl)carbamate in the presence of a non-nucleophilic base to yield the final product.
The Strategic Roles of the Molecular Components
The utility of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate as a pharmaceutical intermediate is best understood by examining its constituent parts:
Component
Chemical Role
Strategic Importance in Drug Design
3-Hydroxyazetidine
A rigid, polar heterocyclic scaffold with a secondary amine and a hydroxyl group.
Provides a conformationally constrained anchor for binding to protein targets. The hydroxyl group can form key hydrogen bonds, improving potency and selectivity. The secondary amine is a nucleophilic handle for further functionalization.
N-Propyl Linker
A flexible, three-carbon aliphatic chain.
Acts as a spacer to connect the azetidine core to another molecular entity, such as a warhead or a ligand for an E3 ubiquitin ligase in a PROTAC. The length and flexibility of the linker are critical for optimal ternary complex formation in PROTACs.[6]
Benzyl Carbamate (Cbz)
A stable, well-characterized protecting group for the terminal primary amine.
Protects the primary amine from unwanted side reactions during the synthesis of the larger molecule. It can be selectively removed under specific conditions (e.g., hydrogenolysis) that are often compatible with other functional groups in the molecule.
Application in the Synthesis of Proteolysis Targeting Chimeras (PROTACs)
A prime application for Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7][8] Our title intermediate is an ideal linker precursor for PROTAC synthesis.
The general strategy involves a convergent synthesis where the intermediate is elaborated from both the azetidine and the carbamate ends.
Hypothetical PROTAC Synthesis Workflow
Caption: Convergent synthesis of a hypothetical PROTAC.
Experimental Protocol: Synthesis of a Warhead-Linker Conjugate
The following is a representative, detailed protocol for the coupling of a hypothetical warhead to the azetidine nitrogen of the intermediate.
Objective: To covalently attach a warhead containing a suitable electrophilic handle (e.g., a fluorinated aromatic ring for SNAr) to the secondary amine of the azetidine ring.
Deprotection: Dissolve the Warhead-Linker conjugate (1.0 eq) in methanol and add Pd/C (10 mol %).
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the deprotected amine.
Coupling: To a solution of E3 Ligase Ligand-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
Add a solution of the deprotected amine (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.
Stir the reaction mixture at room temperature for 12 hours.
Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC.
Conclusion
Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate is a strategically designed pharmaceutical intermediate that offers a robust platform for the synthesis of complex and high-value therapeutic agents. Its unique combination of a conformationally rigid and polar 3-hydroxyazetidine core, a flexible propyl linker, and a selectively cleavable benzyl carbamate protecting group makes it particularly well-suited for the development of next-generation modalities such as PROTACs. A thorough understanding of its synthesis, the specific roles of its functional components, and its reactivity is essential for medicinal chemists and drug development professionals aiming to leverage its potential in their research and development programs. The protocols and workflows presented in this guide provide a solid foundation for the practical application of this versatile building block in the pursuit of novel therapeutics.
References
CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. ()
CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. ()
C07D 205 - P
The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. ([Link])
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. ([Link])
CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. ()
CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. ()
EP4362976A1 - Anti-protac antibodies and complexes. ()
Automated Synthesis of Protein Degraders for Drug Discovery. ([Link])
US4870189A - Process for synthesis of azetidine and novel intermedi
Novel approaches for the rational design of PROTAC linkers. ([Link])
An In-depth Technical Guide to the Solubility Profile of Cbz-Protected Azetidine Propyl Amines
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the solubility characteristics of Carboxybenzyl (Cbz)-protected azetidine propylamines. As a senior applicat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solubility characteristics of Carboxybenzyl (Cbz)-protected azetidine propylamines. As a senior application scientist, this document synthesizes foundational chemical principles with practical, field-proven methodologies to offer a robust framework for understanding and manipulating the solubility of this important class of molecules in drug discovery and development.
Executive Summary: The Tripartite Influence on Solubility
The solubility of Cbz-protected azetidine propylamines is not governed by a single molecular feature but rather by the interplay of three distinct structural components: the azetidine ring, the propyl amine side chain, and the Cbz protecting group. Understanding the individual contributions of these moieties is paramount to predicting and experimentally determining the overall solubility profile. Azetidine, a four-membered nitrogen-containing heterocycle, is increasingly utilized in medicinal chemistry to enhance physicochemical properties such as metabolic stability and, in some cases, solubility.[1][2][3] The propyl amine chain provides a flexible, basic handle, while the bulky, aromatic Cbz group significantly alters the molecule's polarity and hydrogen bonding potential. This guide will deconstruct these influences and provide a holistic view of the resulting solubility behavior in both aqueous and organic media.
Deconstructing the Molecular Architecture for Solubility Prediction
The Azetidine Moiety: A Double-Edged Sword
The azetidine ring is a "privileged scaffold" in modern drug design, prized for its ability to confer structural rigidity and an improved three-dimensional character compared to more planar aromatic systems.[4] Its impact on solubility, however, can be substrate-dependent.[5] While the nitrogen atom can act as a hydrogen bond acceptor, the overall sp³-rich character can enhance aqueous solubility compared to more lipophilic scaffolds. The inherent ring strain of the azetidine ring does not drastically alter its basicity compared to larger cyclic amines like pyrrolidine, meaning it behaves as a typical secondary amine in terms of its potential for salt formation to enhance aqueous solubility.[6]
The Propyl Amine Chain: A Contributor to Polarity and Basicity
The propyl amine side chain introduces a degree of flexibility and a primary or secondary amine (depending on substitution) that is a key site for protonation. The basicity of this amine allows for significant pH-dependent solubility in aqueous solutions. At pH values below the pKa of the amine, the protonated, cationic form will exhibit significantly enhanced water solubility.[7] Conversely, in its free base form, the alkyl chain contributes to the overall lipophilicity of the molecule.
The Carboxybenzyl (Cbz) Protecting Group: A Dominant Lipophilic Force
The Cbz group is a widely used protecting group for amines due to its stability and ease of introduction and removal.[8][9][] From a solubility perspective, the Cbz group imparts several critical characteristics:
Increased Lipophilicity: The benzyl group is aromatic and nonpolar, significantly increasing the molecule's octanol-water partition coefficient (LogP).[11] This generally leads to decreased aqueous solubility and increased solubility in organic solvents.
Hydrogen Bond Masking: By converting the amine into a carbamate, the Cbz group removes a potent hydrogen bond donor.[8] This reduction in hydrogen bonding capacity with water molecules further diminishes aqueous solubility.[7][12]
Increased Molecular Weight: The addition of the Cbz group increases the overall molecular weight, a factor considered in drug-likeness rules such as Lipinski's Rule of 5.[13][14]
Crystallinity: The introduction of a Cbz group can often lead to more crystalline products, which can be advantageous for purification but may also indicate lower solubility due to higher lattice energy.[15]
Predicted Overall Solubility Profile:
Based on the analysis of the individual components, Cbz-protected azetidine propylamines are anticipated to be sparingly soluble in aqueous solutions at neutral pH. Their solubility is expected to be significantly enhanced in acidic aqueous solutions due to the protonation of the azetidine and/or propyl amine nitrogen. In organic solvents, they are predicted to exhibit good solubility, particularly in polar aprotic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and dimethylformamide (DMF), as well as in lower alcohols like methanol and ethanol.
Quantitative Solubility Determination: A Validated Experimental Approach
A definitive understanding of the solubility profile requires empirical measurement. The following sections detail robust, self-validating protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination: The Gold Standard
The equilibrium or thermodynamic solubility represents the true saturation point of a compound in a given solvent at a specific temperature. The shake-flask method is the most reliable technique for this measurement.[16][17]
Experimental Protocol: Shake-Flask Method
Preparation of Saturated Solution:
Add an excess amount of the Cbz-protected azetidine propylamine to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, or an organic solvent) in a glass vial with a magnetic stir bar. An excess is visually confirmed by the presence of undissolved solid.
Seal the vial to prevent solvent evaporation.
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds that are slow to dissolve.[18]
Phase Separation:
Allow the suspension to settle for at least 1 hour.
Carefully withdraw a sample of the supernatant using a syringe.
Separate the saturated solution from the undissolved solid by filtration through a low-binding syringe filter (e.g., 0.45 µm PVDF). Centrifugation prior to filtration can also be employed to minimize filter clogging and potential adsorption.[17]
Quantification:
Accurately dilute the filtered supernatant with a suitable mobile phase.
Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[17]
Prepare a calibration curve using known concentrations of the compound to ensure accurate quantification.
Data Reporting:
Express the thermodynamic solubility in units of mg/mL or µg/mL.
High-Throughput Kinetic Solubility Screening
In early-stage drug discovery, kinetic solubility assays provide a faster, albeit less precise, measure of a compound's dissolution and precipitation behavior. These methods are useful for ranking compounds.[19]
Experimental Protocol: Turbidimetric Method
Stock Solution Preparation:
Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
Assay Plate Preparation:
Add the desired aqueous buffer (e.g., PBS pH 7.4) to the wells of a 96-well microplate.
Compound Addition and Measurement:
Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration.
Measure the turbidity (light scattering) of the solution at a specific wavelength (e.g., 620 nm) immediately after addition and over a set period (e.g., 2 hours) using a plate reader. The onset of precipitation is indicated by an increase in turbidity.[18]
Data Analysis:
The kinetic solubility is reported as the highest concentration at which no precipitation is observed.
Visualization of Key Concepts and Workflows
Factors Influencing Solubility
Caption: Interplay of molecular components on solubility.
Thermodynamic Solubility Workflow
Caption: Shake-flask method for thermodynamic solubility.
Data Presentation: A Comparative Overview
The following table presents a hypothetical but representative solubility profile for a typical Cbz-protected azetidine propylamine, based on the principles discussed. Actual values must be determined experimentally.
Solvent System
Predicted Solubility Category
Rationale
Water (pH 7.0)
Very Low
Neutral form, high lipophilicity from Cbz group.
0.1 M HCl (pH 1.0)
Moderate to High
Protonation of amine(s) leads to salt formation.
PBS (pH 7.4)
Low
Primarily in neutral form, slight buffering effect.
Dichloromethane (DCM)
High
Good solubility for nonpolar to moderately polar compounds.
The solubility of Cbz-protected azetidine propylamines is a predictable yet complex property, primarily driven by the lipophilic nature of the Cbz group, which often overshadows the solubilizing contributions of the azetidine ring and the basic amine functionality. This results in compounds with generally low aqueous solubility at physiological pH but good solubility in a range of organic solvents. For drug development purposes, strategies to enhance aqueous solubility, such as salt formation or advanced formulation techniques (e.g., amorphous solid dispersions, lipid-based formulations), may be necessary if the free base exhibits poor pharmacokinetic properties.[19] The experimental protocols provided in this guide offer a robust framework for accurately characterizing the solubility profile, a critical step in advancing these promising molecules through the drug discovery pipeline.
References
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination.
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs.
C&EN Global Enterprise - ACS Publications. Wrestling with the rule of 5.
pmf.ni.ac.rs. Lipinski's rule of five, famous extensions and famous exceptions.
Taylor & Francis. Lipinski's rule of five – Knowledge and References.
SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility.
bioaccess. Mastering Lipinski Rules for Effective Drug Development.
Journal of Medicinal Chemistry - ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
Benchchem. A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.
ResearchGate. Structures of some azetidine‐based drugs | Download Scientific Diagram.
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
Computational Chemistry. Compound solubility measurements for early drug discovery.
Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
ChemRxiv. Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes.
Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.
Frontiers. N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis.
Chemistry LibreTexts. 24.2: Structure and Properties of Amines.
Chemical Reviews - ACS Publications. Amino Acid-Protecting Groups.
LOCKSS: Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta.
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
ResearchGate. Glutamic acid protection using cbz ?.
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
PubMed. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization.
Organic Process Research & Development - ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
ResearchGate. Photochemical Protection of Amines with Cbz and Fmoc Groups | Request PDF.
ResearchGate. Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF.
Taylor & Francis Online. Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.
MDPI. Recent Advances in the Chemistry of Metal Carbamates.
PMC. CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model.
PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
dspace.lib.uoguelph.ca. Carbon dioxide solubility and mass transfer in aqueous amines for carbon capture.
Benchchem. The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery.
Industrial & Engineering Chemistry Research - ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
ajchem-a.com. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
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RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
Metabolic stability predictions for Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate
Executive Summary This technical guide provides a comprehensive predictive analysis of the metabolic stability of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate . As a molecule bridging a lipophilic protecting group...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive predictive analysis of the metabolic stability of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate . As a molecule bridging a lipophilic protecting group (Cbz) and a polar, basic heterocycle (3-hydroxyazetidine) via a propyl linker, its metabolic fate is governed by a competition between hydrolytic and oxidative pathways.
Understanding the stability of this scaffold is critical for its application as either a prodrug, a chemical probe, or a pharmaceutical intermediate. This guide details the structural "soft spots," outlines an in silico prediction framework, and defines the experimental protocols required to validate these predictions.
Structural Analysis & Metabolic Soft Spots
The molecule can be dissected into three distinct pharmacophores, each presenting unique metabolic liabilities.
Pharmacophore
Chemical Feature
Primary Metabolic Liability
Enzyme System
Distal Cap
Benzyl carbamate (Cbz)
Hydrolysis (Ester cleavage)
Carboxylesterases (CES1/CES2)
Linker
Propyl chain ()
Oxidative Dealkylation
CYP450 (CYP3A4, CYP2D6)
Core
3-Hydroxyazetidine
N-Oxidation, Glucuronidation
FMO, UGTs
The Carbamate Moiety (Hydrolytic Liability)
While carbamates are generally more stable than esters, they are susceptible to hydrolysis by Carboxylesterases (CES) , particularly in the liver and plasma. The benzyl group acts as a good leaving group (benzyl alcohol), facilitating the release of the carbamic acid, which spontaneously decarboxylates to the primary amine.
Prediction: Moderate stability in plasma; lower stability in liver microsomes/hepatocytes due to high CES abundance.
The Azetidine Ring (Oxidative Liability)
The tertiary amine within the azetidine ring is a prime target for N-dealkylation or N-oxidation .
N-Dealkylation: CYP450 enzymes (typically CYP3A4) may attack the
-carbon of the propyl linker, leading to cleavage and release of free 3-hydroxyazetidine.
Ring Stability: The strained 4-membered ring is kinetically stable under physiological conditions but may undergo ring-opening if oxidized to a reactive iminium intermediate.
The Hydroxyl Group (Conjugation Liability)
The secondary alcohol at the 3-position of the azetidine is a "handle" for Phase II metabolism.
Glucuronidation: UGT enzymes (e.g., UGT2B7) can rapidly conjugate this position, significantly increasing polarity and clearance.
Predicted Metabolic Pathway Map
The following diagram illustrates the predicted biotransformation cascade.
Before physical testing, computational modeling is used to prioritize assays.
QSAR & Machine Learning Models
Utilize consensus modeling (e.g., Random Forest, SVM) trained on public datasets (ChEMBL, PubChem) to predict intrinsic clearance (
).
Input Descriptors: Lipophilicity (LogP ~1.5-2.0 predicted), Topological Polar Surface Area (TPSA), Number of Rotatable Bonds.
Model Selection:
Global Stability Model: Predicts
in human liver microsomes (HLM).
Isoform Specificity: Docking simulations (e.g., Glide, AutoDock) into CYP3A4 (PDB: 3UA1) and CES1 (PDB: 1MX5) crystal structures.
Quantum Mechanical (QM) Profiling
Calculate Bond Dissociation Energies (BDE) for the
-hydrogens adjacent to the azetidine nitrogen. Lower BDE correlates with higher susceptibility to CYP-mediated abstraction (the rate-limiting step in N-dealkylation).
Experimental Validation Protocols
To validate the predictions, a tiered assay approach is required.
Tier 1: Metabolic Stability Assay (Microsomes)
This assay determines the intrinsic clearance (
) mediated by CYP enzymes.
Protocol:
Test System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
Control: Incubation without NADPH (to detect non-CYP hydrolysis).
Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).
Analysis: LC-MS/MS (MRM mode).
Tier 2: Plasma Stability (Hydrolysis Check)
Since the molecule contains a carbamate, plasma stability is mandatory to differentiate hepatic clearance from systemic hydrolysis.
Protocol:
Matrix: Human Plasma (pH 7.4).
Inhibitor Check: Co-incubate with Bis(p-nitrophenyl)phosphate (BNPP) , a specific carboxylesterase inhibitor.
Interpretation: If stability increases significantly with BNPP, hydrolysis is the dominant pathway.
Workflow Diagram
Figure 2: Standardized workflow for metabolic stability assessment.
Data Interpretation & Risk Mitigation
Quantitative Metrics
Parameter
High Stability
Moderate Stability
Low Stability
Half-life ()
> 60 min
30 - 60 min
< 30 min
(µL/min/mg)
< 10
10 - 50
> 50
Mitigation Strategies
If the molecule is too labile :
Carbamate Hydrolysis: Sterically hinder the carbamate by adding a methyl group to the
-carbon of the benzyl ring or the nitrogen.
N-Dealkylation: Fluorinate the propyl linker (replace H with F) to increase metabolic resistance (Bioisosterism).
Glucuronidation: Methylate the 3-hydroxyl group (if H-bond donor is not critical) or replace with a fluorine atom.
References
Vacondio, F., et al. (2010). "Qualitative structure-metabolism relationships in the hydrolysis of carbamates." Drug Metabolism Reviews, 42(4), 551-589.[1] Link
Testa, B., & Mayer, J. M. (2003).[2] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. Link
Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology, 14(6), 611-650. Link
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link
Optimized Protocol for Cbz Deprotection of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate
Abstract This Application Note details the optimized procedure for the removal of the benzyloxycarbonyl (Cbz) protecting group from Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate . While catalytic hydrogenolysis is t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This Application Note details the optimized procedure for the removal of the benzyloxycarbonyl (Cbz) protecting group from Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate . While catalytic hydrogenolysis is the industry standard for Cbz cleavage, this specific substrate presents a unique challenge: the presence of a basic tertiary amine within the azetidine ring can coordinate with the Palladium catalyst, leading to "amine poisoning" and stalled reactions. This guide provides a robust, acid-modified hydrogenolysis protocol that prevents catalyst deactivation while maintaining the integrity of the strained azetidine ring.
Chemical Context & Mechanistic Insight
The Challenge: Catalyst Poisoning & Ring Strain
The substrate contains two critical functionalities that dictate the reaction conditions:
The Azetidine Ring: A strained four-membered heterocycle. While generally stable, it can undergo ring-opening hydrogenolysis under forcing conditions (high temperature/pressure).
The Tertiary Amine: The nitrogen atom within the azetidine ring is electron-rich. In neutral media, this nitrogen acts as a Lewis base, coordinating strongly to the active sites of the Pd/C catalyst. This competitive binding blocks the adsorption of H₂, significantly slowing or halting the deprotection.
The Solution: Protonation Strategy
To prevent catalyst poisoning, the reaction is conducted in the presence of a stoichiometric acid (e.g., HCl or Acetic Acid).[1] Protonation of the azetidine nitrogen renders it non-nucleophilic, preventing coordination to the Palladium surface without compromising the Cbz cleavage mechanism.
Mechanism of Action
The following diagram illustrates the standard catalytic cycle and the inhibitory pathway blocked by the acid additive.
Figure 1: Mechanistic pathway showing the prevention of catalyst poisoning via substrate protonation.
Catalyst: 10% Palladium on Carbon (Pd/C), wet support (Degussa type E101 or similar). Note: Wet catalyst is safer.
Solvent: Methanol (HPLC Grade).
Additive: 1.0 M HCl in Methanol or Glacial Acetic Acid.
Hydrogen Source: H₂ Balloon (1 atm).
Step-by-Step Procedure
Preparation:
In a round-bottom flask, dissolve the substrate in Methanol (0.1 M concentration).
Add 1.1 equivalents of the acid additive (HCl or AcOH). Stir for 5 minutes to ensure protonation.
Checkpoint: The solution should be homogeneous.
Catalyst Addition (Inert Atmosphere):
Safety: Pd/C can ignite methanol vapor. Perform this step under a gentle stream of Nitrogen or Argon.
Carefully add 10 wt% of the Pd/C catalyst (e.g., if using 100 mg substrate, add 10 mg catalyst).
Hydrogenation:
Seal the flask with a rubber septum.
Purge the headspace: Insert a needle connected to a vacuum line, then refill with Nitrogen. Repeat 3 times.
Attach a hydrogen balloon.[1] Purge once more (Vacuum -> H₂).
Stir vigorously at Room Temperature (20-25°C) .
Note: Vigorous stirring is critical for mass transfer in heterogeneous catalysis.
Monitoring:
Monitor via TLC or LC-MS every 2 hours.
TLC Visualization: The starting material is UV active (Cbz group). The product is NOT UV active. Use Ninhydrin or KMnO4 stain to visualize the product (amine).
Workup:
Once conversion is complete (>98%), flush the system with Nitrogen to remove excess H₂.
Filter the mixture through a Celite 545 pad packed in a sintered glass funnel to remove the catalyst.
Critical: Do not let the filter cake dry out completely during filtration to minimize pyrophoric risk. Wash the cake with Methanol (2 x volume).
Isolation:
Concentrate the filtrate under reduced pressure (Rotovap) at <40°C.
Result: The product is obtained as the HCl or Acetate salt.
Optional Free Basing: If the free base is required, dissolve the salt in minimal water, neutralize with NaHCO₃, and extract into DCM/Isopropanol (3:1). Note: 3-hydroxyazetidines are highly polar; extraction can be difficult.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for acid-modified hydrogenolysis.
Troubleshooting & Optimization
Symptom
Probable Cause
Corrective Action
Reaction Stalls (<50% Conv.)
Catalyst Poisoning
Add 0.5 eq more Acid (HCl/AcOH). Increase H₂ pressure (use Parr shaker at 30 psi).
Ring Opening Observed
Conditions too harsh
Ensure Temp < 30°C. Do NOT use high pressure (>50 psi). Switch to Transfer Hydrogenation.[2][3]
Product not extracting
High Polarity
The product is very polar. Avoid aqueous workup. Evaporate MeOH and use the crude salt if possible.
Fire at Filter Funnel
Pyrophoric Pd
Keep the Celite pad wet with solvent at all times. Dispose of catalyst in a water-filled container immediately.
Alternative: Transfer Hydrogenation
If H₂ gas cylinders/balloons are restricted, use Ammonium Formate as the hydrogen source.
Note: This generates NH₃ and CO₂, which naturally buffers the system, often negating the need for external acid.
Safety & Compliance
Palladium on Carbon: Pyrophoric when dry. Always handle wet or under inert gas. Never dispose of dry catalyst in trash cans; use a dedicated water waste container.
Hydrogen Gas: Extremely flammable. Ensure all ignition sources are removed. Use a blast shield if using pressurized vessels (Parr shakers).
Azetidines: While this specific derivative is likely low-toxicity, many small nitrogen heterocycles are biologically active. Handle with standard PPE (Gloves, Goggles, Lab Coat).
References
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[4] Standard protocols for Cbz removal via hydrogenolysis.[2][5]
Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem Application Notes. Detailed methodology for Pd/C catalyzed deprotection.
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst. ACS Omega (2020). Discusses amine poisoning and acidic additives.[1][6][7]
3-Hydroxyazetidine hydrochloride Synthesis. ChemicalBook. Confirms stability of the azetidine ring under hydrogenation conditions.
Amine Protection and Deprotection. Master Organic Chemistry. Mechanistic overview of carbamate cleavage.[7]
Application Note: Functionalizing the Hydroxyl Group of 3-Hydroxyazetidine Intermediates
Executive Summary & Strategic Importance The 3-hydroxyazetidine scaffold is a privileged motif in modern medicinal chemistry.[1] It serves as a critical bioisostere for proline, cyclobutane, and piperidine rings, offerin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The 3-hydroxyazetidine scaffold is a privileged motif in modern medicinal chemistry.[1] It serves as a critical bioisostere for proline, cyclobutane, and piperidine rings, offering reduced lipophilicity (LogP) and enhanced metabolic stability while maintaining a rigid sp³-rich vector for substituent display.
However, the functionalization of the C3-hydroxyl group is non-trivial due to the azetidine ring strain (~26 kcal/mol) . Improper reaction conditions frequently lead to three catastrophic failure modes:
Ring Opening: Acid-catalyzed or nucleophile-assisted cleavage to acyclic amines.[2]
Elimination: Dehydration to volatile and unstable azetines.[2][3]
Polymerization: Driven by the relief of ring strain.[3]
This guide provides validated protocols to functionalize the 3-OH group via Oxidation , Fluorination , Mitsunobu Inversion , and Activation/Displacement , ensuring high fidelity and reproducibility.
Strategic Pre-requisites: Nitrogen Protection
Before manipulating the C3-hydroxyl, the azetidine nitrogen must be protected. The electronic nature of the protecting group (PG) dictates the stability of the ring during functionalization.[3]
Expert Insight: For most C3-functionalizations, N-Boc is the superior choice. It sufficiently deactivates the nitrogen lone pair, preventing transannular attacks or participation in ring-opening pathways during activation of the hydroxyl group.
Core Protocols
Protocol A: Oxidation to Azetidin-3-one
Target Application: Synthesis of spirocycles, reductive aminations, and gem-difluoroazetidines.
Direct oxidation of 3-hydroxyazetidines is prone to over-oxidation or ring fragmentation.[2] The Parikh-Doering or Swern oxidations are preferred over chromium-based reagents (Jones) to avoid strong acidic conditions.
Preparation: Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous DMSO (5 vol) and DCM (5 vol). Cool to 0 °C.
Addition: Add TEA (3.0 equiv) followed by dropwise addition of SO₃·Py (2.5 equiv) dissolved in DMSO.[2]
Critical Control: Maintain internal temperature < 10 °C. Exotherms promote side reactions.[2][3]
Reaction: Stir at 0 °C to RT for 2–4 hours. Monitor by TLC (stain with KMnO₄; ketone is not UV active).[2]
Workup: Quench with water. Extract with DCM.[2][3] Wash organic layer with 10% citric acid (to remove pyridine) and brine.[2][3]
Validation: The ketone is unstable on silica. Use immediately or store at -20 °C.
NMR Check: Disappearance of the C3-H multiplet (~4.5 ppm). Appearance of sharp singlet for CH₂ protons at ~4.7 ppm.[2][3]
Protocol B: Deoxyfluorination (Synthesis of 3-Fluoroazetidines)
Target Application: Bioisostere for 3-hydroxy or 3-methoxy groups; pKa modulation.[2]
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[2][5][6]
Expertise & Experience:
Reaction with DAST generates HF in situ.[2][3] The azetidine ring is sensitive to HF at high temperatures.[3] We utilize low-temperature addition and an amine scavenger to buffer the reaction.[3]
Step-by-Step Methodology:
Setup: In a plastic or Teflon vessel (glass is acceptable for short times), dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous DCM (10 vol).
Cooling: Cool to -78 °C (Dry ice/acetone). This is non-negotiable to prevent elimination.
Addition: Add DAST (1.2 equiv) dropwise via syringe.
Safety: DAST can explode upon heating.[2][3][7] Never allow the neat reagent to touch water.[3]
Warming: Allow the reaction to warm slowly to RT over 12 hours.
Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0 °C. Caution: Vigorous CO₂ evolution.
Purification: Flash chromatography (Hex/EtOAc).
Stereochemistry: Proceed with Inversion of Configuration (SN2).[2][8]
Optimization of solvent systems for azetidine derivative reactions
Application Note & Protocol Guide Abstract The four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart unique three-dimensional structure and desirable physic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Abstract
The four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart unique three-dimensional structure and desirable physicochemical properties to bioactive molecules.[1] However, the inherent ring strain of azetidines (approx. 25.4 kcal/mol) presents a double-edged sword: it provides a driving force for unique reactivity but also renders the ring susceptible to undesired ring-opening pathways.[1] The choice of solvent is a critical, yet often underestimated, parameter that profoundly governs the reaction kinetics, selectivity (chemo-, regio-, and stereo-), and overall stability of these strained heterocycles. This guide provides a comprehensive framework for the systematic optimization of solvent systems in reactions involving azetidine derivatives, moving from fundamental principles to actionable, high-throughput experimental protocols.
The Critical Influence of the Solvent Environment
Far from being an inert medium, the solvent actively orchestrates the chemical environment of a reaction.[2] Its influence is particularly pronounced in azetidine chemistry, where reaction pathways are sensitive to the stabilization of charged intermediates, transition states, and the basicity of the azetidine nitrogen. Key solvent properties must be considered to navigate the complexities of azetidine reactions.
1.1. Polarity and Dielectric Constant:
The polarity of a solvent, often quantified by its dielectric constant, determines its ability to solvate and stabilize charged species.[3]
Polar Protic Solvents (e.g., H₂O, MeOH, EtOH): These solvents possess acidic protons and are excellent at stabilizing both cations and anions through hydrogen bonding. In azetidine chemistry, they can stabilize ionic intermediates but may also act as nucleophiles or promote undesired protonation of the azetidine nitrogen, which can increase ring strain and lead to decomposition.[4] Protic solvents have been shown to favor trimolecular reaction mechanisms in some cases by assisting in proton transfer.[5]
Polar Aprotic Solvents (e.g., DMSO, DMF, MeCN, Acetone): These solvents have high dipole moments but lack acidic protons. They are particularly effective at solvating cations while leaving anions relatively "naked" and more nucleophilic.[2] This property is often exploited in SN2 reactions. For instance, in the synthesis of N-sulfonylazetidines via ring contraction, a MeCN/MeOH solvent system was found to be optimal.[1] Acetonitrile is also a preferred solvent for Norrish–Yang cyclizations to form azetidinols.[6][7][8]
Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents are generally preferred for reactions where charge separation is minimal. In some cases, non-coordinating solvents can lead to alternative reaction pathways; for example, in α-lithiation of certain azetidines, toluene promoted a competitive nucleophilic attack instead of the desired deprotonation seen in coordinating solvents like THF.[9]
1.2. Coordinating vs. Non-Coordinating Solvents:
Ethereal solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and diethyl ether (Et₂O) are coordinating solvents that can interact with Lewis acidic centers or metal catalysts. This coordination can modulate catalyst activity and influence stereoselectivity. A study on the enantioselective ring-opening of 3-substituted azetidines found that ethereal solvents provided superior selectivity, with 2-MeTHF being optimal.[10] In contrast, highly polar solvents significantly diminished selectivity, highlighting the importance of specific solvent-catalyst interactions.[10]
Systematic Approach to Solvent Optimization
A strategic, multi-stage approach is recommended over a random or intuition-based selection of solvents. This workflow ensures a comprehensive evaluation of the chemical space and leads to a robust, optimized process.
Diagram: Workflow for Solvent System Optimization
Caption: A three-phase workflow for systematic solvent optimization.
Experimental Protocols
3.1. Protocol: High-Throughput Solvent Screening for Azetidine N-Alkylation
This protocol outlines a parallel screening experiment to identify promising solvents for the N-alkylation of a representative azetidine substrate.
Objective: To evaluate the effect of 12 distinct solvents on the yield and purity of the N-alkylation of 3-phenylazetidine with benzyl bromide.
Materials:
3-Phenylazetidine
Benzyl bromide
Potassium carbonate (K₂CO₃), anhydrous
Array of 12 reaction vials (e.g., in a 96-well plate format or parallel synthesizer block)[11]
Anhydrous solvents (see Table 2)
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Analytical equipment: UPLC-MS system
Procedure:
Stock Solution Preparation:
Prepare a stock solution of 3-phenylazetidine (1.0 M in a suitable, easily evaporated solvent like DCM).
Prepare a stock solution of the internal standard (0.1 M in the same solvent).
Array Preparation:
To each of the 12 reaction vials, add 60 mg of anhydrous K₂CO₃.
Dispense 1.0 mL of each of the 12 test solvents into the corresponding vials.
Reagent Addition:
To each vial, add 100 µL of the 3-phenylazetidine stock solution (0.1 mmol).
Add 12 µL of benzyl bromide (0.1 mmol).
Add 100 µL of the internal standard stock solution.
Reaction Execution:
Seal the vials and place the array on a shaking incubator set to 60 °C for 4 hours.
Quenching and Sample Preparation:
After the reaction time, cool the array to room temperature.
Add 1.0 mL of water to each vial.
Add 1.0 mL of ethyl acetate to each vial, seal, and vortex thoroughly.
Centrifuge the array to ensure phase separation.
Carefully transfer an aliquot of the organic layer from each well to a new 96-well plate for UPLC-MS analysis.
Data Analysis:
Analyze each sample by UPLC-MS to determine the relative peak area of the product compared to the internal standard.
Calculate the relative yield for each solvent condition.
3.2. Protocol: NMR-Based Kinetic Analysis for Azetidine Ring Stability
This protocol is adapted for monitoring the stability of an azetidine derivative under specific solvent and additive conditions, such as in the presence of a mild acid.[12]
Objective: To determine the rate of decomposition (ring-opening) of an N-aryl azetidine in different deuterated solvents.
Materials:
N-aryl azetidine of interest
Deuterated solvents (e.g., DMSO-d₆, MeCN-d₃, D₂O)
Internal standard (e.g., 1,1,2,2-tetrachloroethane)
NMR spectrometer
Procedure:
Sample Preparation:
Prepare a stock solution of the N-aryl azetidine (e.g., 20 mg/mL) in a non-interfering deuterated solvent (e.g., DMSO-d₆).
In an NMR tube, combine 500 µL of the primary deuterated test solvent (e.g., MeCN-d₃), a known amount of internal standard, and any additives (e.g., a small amount of DCl in D₂O to induce decomposition).
Reaction Initiation and Monitoring:
Place the NMR tube in the spectrometer, shim, and acquire an initial ¹H NMR spectrum (t=0).
Initiate the reaction by adding a small, precise volume (e.g., 50 µL) of the azetidine stock solution to the NMR tube and mix quickly.
Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes).
Data Processing:
For each spectrum, integrate a characteristic proton signal of the starting azetidine that does not overlap with other signals.
Normalize this integral against the integral of the internal standard.
Plot the natural logarithm of the normalized integral of the starting material against time.
Kinetic Determination:
The slope of the resulting linear plot corresponds to the negative of the first-order rate constant (-k).[12]
The half-life (T₁/₂) can be calculated using the equation: T₁/₂ = 0.693 / k.[12]
Data Presentation: Solvent Properties and Screening Results
Effective solvent selection requires a clear understanding of the physicochemical properties of the candidates.
Table 1: Physicochemical Properties of Common Organic Solvents [13][14]
Solvent
Class
Boiling Point (°C)
Dielectric Constant (ε)
Dipole Moment (D)
Water
Polar Protic
100
80.1
1.85
Methanol
Polar Protic
65
32.7
1.70
Ethanol
Polar Protic
78
24.5
1.69
Acetonitrile (MeCN)
Polar Aprotic
82
37.5
3.92
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
189
46.7
3.96
N,N-Dimethylformamide (DMF)
Polar Aprotic
153
36.7
3.82
Dichloromethane (DCM)
Polar Aprotic
40
9.1
1.60
Tetrahydrofuran (THF)
Ethereal
66
7.5
1.63
2-Methyl-THF
Ethereal
80
6.2
1.38
Toluene
Nonpolar
111
2.4
0.36
Hexane
Nonpolar
69
1.9
~0
Dioxane
Ethereal
101
2.2
0.45
Table 2: Representative Results from a High-Throughput N-Alkylation Screen
Enantioselective Ring-Opening: In a hydrogen-bond-donor catalyzed ring-opening of 3-substituted azetidines, a systematic solvent screen revealed that ethereal solvents like 2-MeTHF and Et₂O were optimal for achieving high enantioselectivity (up to 97% ee).[10] In contrast, the use of highly polar solvents led to a significant drop in selectivity, suggesting that noncovalent interactions with the catalyst were disrupted by strongly solvating media.[10]
Lewis Acid-Mediated Ring-Opening: For the regioselective SN2-type ring-opening of 2-aryl-N-tosylazetidines by alcohols, the reaction was found to be more facile when conducted in CH₂Cl₂ with the alcohol as a reagent rather than using the alcohol as the solvent. This demonstrates how using a less interactive solvent can favor the desired reaction pathway over solvent-mediated side reactions.
Base-Induced Cyclization: The synthesis of certain azetidines via base-induced cyclization of γ-chloro amines showed a strong solvent dependency. A screen of various conditions identified a THF/H₂O (1:1) mixture under high temperature as optimal for promoting the desired 4-exo-tet cyclization while managing the competing elimination pathway.[15]
Conclusion
The optimization of solvent systems is a high-impact activity in the development of robust and efficient reactions for azetidine derivatives. A departure from traditional, trial-and-error methods in favor of a systematic, data-driven approach is essential. By combining an understanding of fundamental solvent properties with modern high-throughput screening techniques and detailed kinetic analysis, researchers can unlock new reactivity, improve selectivity, and ensure the stability of these valuable heterocyclic building blocks. This structured methodology not only accelerates process development but also provides deeper mechanistic insights, ultimately leading to safer, greener, and more effective chemical syntheses.
References
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available from: [Link]
Solvent Screening for Separation Processes Using Machine Learning and High-Throughput Technologies. PMC. Available from: [Link]
A high-throughput liquid-liquid extraction screening platform for greener solvent selection. American Chemical Society. Available from: [Link]
A Deep Dive into Common Organic Solvents. ChemTalk. Available from: [Link]
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. Available from: [Link]
Physical Properties of Organic Solvents. Utah Tech University. Available from: [Link]
Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. MDPI. Available from: [Link]
Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. Available from: [Link]
Chapter 5: Green Chemistry and High Throughput Screening. Royal Society of Chemistry. Available from: [Link]
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH. Available from: [Link]
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available from: [Link]
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available from: [Link]
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC. Available from: [Link]
High-throughput screening. Wikipedia. Available from: [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]
Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Iraqi Journal of Science. Available from: [Link]
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Uniba. Available from: [Link]
The structures of the azetidine derivatives optimized at the B3MP2... ResearchGate. Available from: [Link]
Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. White Rose Research Online. Available from: [Link]
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available from: [Link]
Synthesis and Application of Bioactive N‐Functionalized Aziridines. PMC. Available from: [Link]
Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]
Techniques and Methods to Monitor Chemical Reactions. ResearchGate. Available from: [Link]
Technical Support Center: Synthesis of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate
Welcome to the technical support center for the synthesis of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Question: Why is my overall yield of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate consistently low?
Answer:
Low yields in this multi-step synthesis can arise from inefficiencies in either the preparation of the alkylating agent, Benzyl (3-bromopropyl)carbamate, or the final N-alkylation of 3-hydroxyazetidine. The strained nature of the azetidine ring makes it susceptible to side reactions, particularly under harsh conditions.[1]
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Incomplete formation of Benzyl (3-bromopropyl)carbamate
The conversion of the hydroxyl group in the precursor to bromide can be sluggish or incomplete.
Ensure anhydrous conditions and use a slight excess of the brominating agent (e.g., triphenylphosphine and carbon tetrabromide). Monitor the reaction by TLC until the starting material is fully consumed.[2][3]
Suboptimal N-alkylation conditions
The N-alkylation of 3-hydroxyazetidine is a critical step. The choice of base, solvent, and temperature can significantly impact the yield. A weak base may not sufficiently deprotonate the azetidine, while an overly strong base or high temperatures can promote side reactions.
Use a non-nucleophilic base such as potassium carbonate or triethylamine in a polar aprotic solvent like acetonitrile or DMF. Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) can improve the reaction rate without promoting significant decomposition.
Side reaction: Quaternization and ring-opening
The desired product, a tertiary amine, can be further alkylated by the electrophilic Benzyl (3-bromopropyl)carbamate to form a quaternary azetidinium salt. This strained quaternary salt is susceptible to nucleophilic attack, leading to ring-opening and the formation of undesired byproducts.[4][5][6]
Use a slight excess (1.1-1.2 equivalents) of the 3-hydroxyazetidine relative to the alkylating agent to minimize the chances of di-alkylation. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Product degradation during workup or purification
The final product contains both a hydroxyl group and a carbamate, making it relatively polar and potentially sensitive to acidic or basic conditions during extraction and purification.
Use a mild workup procedure, such as quenching with water and extracting with a suitable organic solvent. For purification, column chromatography on silica gel is often effective. Employing a solvent system with a small amount of a basic modifier like triethylamine can help prevent streaking and degradation on the silica gel.
Question: I am observing multiple spots on my TLC after the N-alkylation reaction. What are the likely impurities?
Answer:
The presence of multiple spots on your TLC plate indicates an incomplete reaction and/or the formation of side products.
dot
Caption: TLC analysis of the N-alkylation reaction mixture.
Likely Impurities and Their Identification:
Unreacted Starting Materials:
3-Hydroxyazetidine: This is a very polar compound and will likely have a low Rf value, possibly streaking on the TLC plate.
Benzyl (3-bromopropyl)carbamate: This is less polar than 3-hydroxyazetidine and will have a higher Rf value.
Quaternary Azetidinium Salt: This is an ionic and highly polar species. It will likely remain at the baseline of the TLC plate. It is not always UV-active.
Ring-Opened Byproduct: The structure of this will depend on the nucleophile that attacks the azetidinium ring. These are often linear amines and can have a range of polarities.
To identify these impurities, you can run co-spots with your starting materials. For non-UV active compounds, staining the TLC plate with a potassium permanganate or ninhydrin solution can help visualize the spots.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for this synthesis, and where can I source them?
The primary starting materials are 3-hydroxyazetidine (often used as the hydrochloride salt) and a suitable 3-carbon electrophile with a protected amine. A common and effective electrophile is Benzyl (3-bromopropyl)carbamate.
3-Hydroxyazetidine hydrochloride (CAS: 18621-18-6): This is a commercially available building block.[7][8]
Benzyl (3-bromopropyl)carbamate (CAS: 39945-54-5): This can be synthesized from 3-amino-1-propanol or purchased from various chemical suppliers.[2][3][9]
Q2: What is the most reliable method for preparing Benzyl (3-bromopropyl)carbamate?
A common and effective two-step synthesis starts from 3-amino-1-propanol:
Carbamate Formation: React 3-amino-1-propanol with benzyl chloroformate in the presence of a base to form Benzyl (3-hydroxypropyl)carbamate.
Bromination: Convert the hydroxyl group to a bromide using a reagent system like triphenylphosphine and carbon tetrabromide.[2][3]
Q3: How can I best monitor the progress of the N-alkylation reaction?
Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.
TLC: Use a mobile phase that provides good separation of your starting materials and product (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine). Visualize the spots under UV light and/or with a suitable stain.
LC-MS: This is the preferred method as it can confirm the mass of the desired product and help identify the masses of any byproducts, which can aid in troubleshooting.
Q4: What are the key safety precautions I should take during this synthesis?
Benzyl chloroformate: This is a corrosive and lachrymatory reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Carbon tetrabromide: This is a toxic and potentially carcinogenic compound. Handle with extreme care in a fume hood and wear appropriate PPE.
Solvents: Use appropriate precautions when handling flammable organic solvents.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Synthesis of Benzyl (3-bromopropyl)carbamate
This protocol is adapted from established literature procedures.[2][3]
dot
Caption: Synthetic scheme for Benzyl (3-bromopropyl)carbamate.
Step 1: Synthesis of Benzyl (3-hydroxypropyl)carbamate
Dissolve 3-amino-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Cool the solution to 0 °C in an ice bath.
Add a base, such as triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate.
Slowly add benzyl chloroformate (1.05 eq) dropwise, keeping the temperature below 5 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC.
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Step 2: Synthesis of Benzyl (3-bromopropyl)carbamate
Dissolve Benzyl (3-hydroxypropyl)carbamate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C.
In a separate flask, dissolve triphenylphosphine (1.5 eq) and carbon tetrabromide (1.5 eq) in anhydrous THF.
Slowly add the triphenylphosphine/carbon tetrabromide solution to the solution of the alcohol.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC.
Upon completion, filter the reaction mixture to remove the triphenylphosphine oxide byproduct.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure Benzyl (3-bromopropyl)carbamate.[2][3]
Protocol 2: Synthesis of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate
dot
Caption: Final N-alkylation step.
To a solution of 3-hydroxyazetidine hydrochloride (1.2 eq) in acetonitrile or DMF, add a base such as potassium carbonate (2.5 eq) or triethylamine (2.5 eq).
Stir the mixture at room temperature for 30 minutes to liberate the free base of 3-hydroxyazetidine.
Add a solution of Benzyl (3-bromopropyl)carbamate (1.0 eq) in the same solvent to the reaction mixture.
Heat the reaction mixture to 40-60 °C and stir for 16-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane, potentially with 0.1-1% triethylamine to prevent streaking) to afford the final product.
References
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
RSC Publishing. (n.d.). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Retrieved from [Link]
Wiley Periodicals LLC. (2020, November 17). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality.
MDPI. (2021, March 18). Alkylative Aziridine Ring-Opening Reactions. Retrieved from [Link]
ResearchGate. (n.d.). Nucleophilic ring-opening of α-ethyl azetidinium salt 12 with Bu4NF. Retrieved from [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
Organic Syntheses. (n.d.). Benzyl Isopropoxymethyl Carbamate. Retrieved from [Link]
National Institutes of Health. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]
ResearchGate. (2025, August 6). Recent advances in the Chemistry of Metallated Azetidines. Retrieved from [Link]
Baxendale Group - Durham University. (n.d.). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Retrieved from [Link]
Google Patents. (2006, December 31). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
arkat usa. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Retrieved from [Link]
National Institutes of Health. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Retrieved from [Link]
Baxendale Group - Durham University. (2020, May 5). Rearrangement of 3‐Hydroxyazetidines into 2‐Oxazolines. Retrieved from [Link]
MDPI. (2007, November 12). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]
ACS Publications. (2002, April 30). Practical Syntheses of N-Substituted 3-Hydroxyazetidines and 4-Hydroxypiperidines by Hydroxylation with Sphingomonas sp. HXN-200. Retrieved from [Link]
Scientific Research Publishing. (n.d.). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [Link]
PubMed. (2002, May 30). Practical syntheses of N-substituted 3-hydroxyazetidines and 4-hydroxypiperidines by hydroxylation with Sphingomonas sp. HXN-200. Retrieved from [Link]
MDPI. (2023, November 17). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
ACS Publications. (2013, January 10). α-Lithiation–Electrophile Trapping of N-Thiopivaloylazetidin-3-ol: Stereoselective Synthesis of 2-Substituted 3-Hydroxyazetidines. Retrieved from [Link]
ResearchGate. (2025, August 6). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. Retrieved from [Link]
PubMed. (2020, June 5). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. Retrieved from [Link]
PubChemLite. (n.d.). N-ethyl-3-hydroxyazetidine-1-carboxamide (C6H12N2O2). Retrieved from [Link]
arkat usa. (n.d.). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Retrieved from [Link]
Chem-Impex. (n.d.). 3-Hydroxyazetidine hydrochloride. Retrieved from [Link]
Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
National Institutes of Health. (2023, November 17). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
PubMed. (2006, September 15). (1R,2S)-Benzyl N-[3-(diisopropylaminocarbonyl)-2-phenylprop-3-enyl]carbamate. Retrieved from [Link]
Preventing azetidine ring opening during acidic workup
A-Z-Tech Guide: Navigating Azetidine Stability in Acidic Media Welcome to the A-Z-Tech Guide, your dedicated resource for troubleshooting challenges in azetidine chemistry. As a Senior Application Scientist, I've compile...
Author: BenchChem Technical Support Team. Date: February 2026
A-Z-Tech Guide: Navigating Azetidine Stability in Acidic Media
Welcome to the A-Z-Tech Guide, your dedicated resource for troubleshooting challenges in azetidine chemistry. As a Senior Application Scientist, I've compiled this guide to address a frequent and critical issue faced by researchers: the degradation of the azetidine ring during acidic workups. This guide provides in-depth, evidence-based solutions to help you preserve the integrity of your small-ring heterocycles.
Frequently Asked Questions (FAQs)
Q1: My azetidine-containing compound is decomposing during my acidic workup. What is the likely cause?
The primary cause of decomposition is the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to acid-mediated ring-opening.[1][2][3] This process is typically initiated by the protonation of the azetidine nitrogen.[4] The resulting azetidinium ion is highly electrophilic and vulnerable to nucleophilic attack, leading to cleavage of the C-N bonds.
The rate of this decomposition is significantly influenced by the pH of the medium; lower pH values accelerate the degradation.[1] The specific structure of your azetidine, including the substituents on the nitrogen and carbon atoms, also plays a crucial role in its stability.[1][5]
Q2: How can I predict the stability of my specific azetidine derivative under acidic conditions?
The stability of an N-substituted azetidine in acidic conditions is strongly correlated with the pKa of the azetidine nitrogen.[1] A lower pKa indicates that the nitrogen is less basic and therefore less likely to be protonated at a given pH. This reduced propensity for protonation enhances the stability of the ring.
Electron-withdrawing substituents on the nitrogen atom, such as sulfonyl or certain aryl groups, can significantly lower the pKa of the azetidine nitrogen, thereby increasing its stability in acidic environments.[1][6] Conversely, electron-donating groups increase the basicity of the nitrogen, making the ring more prone to acid-catalyzed opening.
Table 1: Influence of N-Substituent on Azetidine Stability at pH 1.8 [1]
N-Substituent
Half-life (T₁/₂) at pH 1.8
Azetidine Nitrogen pKa (Calculated)
Stability
2-pyridyl
Excellent Stability
-1.1
High
4-pyridyl
Excellent Stability
-0.1
High
Phenyl
< 10 min
2.9
Low
4-methoxyphenyl
< 10 min
Not specified
Low
4-cyanophenyl
< 10 min
0.5
Low
Q3: What are the immediate practical steps I can take to prevent ring opening during workup?
If you suspect acid-catalyzed decomposition, the most direct approach is to modify your workup procedure to avoid strongly acidic conditions.
Caption: Decision workflow for troubleshooting azetidine ring opening.
1. pH Adjustment: If your experimental design allows, switch to a neutral or slightly basic workup.[4][6] Often, a simple wash with a saturated sodium bicarbonate solution or a phosphate buffer (pH ~7) is sufficient to neutralize residual acid and protect the azetidine.
2. Use of Milder Acids: If an acidic wash is necessary, for instance, to remove basic impurities, consider using a weaker acid. Instead of strong mineral acids like HCl or H₂SO₄, you might use a buffered acidic solution or a dilute solution of a carboxylic acid like acetic acid.
In-Depth Troubleshooting and Optimization
Q4: My workup requires acidic conditions. Are there any protective group strategies I can employ to stabilize the azetidine ring?
Yes, the strategic use of N-protecting groups is a cornerstone of robust azetidine synthesis and handling. Electron-withdrawing protecting groups are particularly effective at stabilizing the azetidine ring against acid-mediated decomposition.[6]
Sulfonyl Groups (e.g., Tosyl, Nosyl): These are excellent choices for enhancing stability. The strong electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the azetidine nitrogen.[6]
Carbamate Groups (e.g., Boc, Cbz): While generally considered acid-labile, the tert-butoxycarbonyl (Boc) group can offer sufficient stability under mildly acidic conditions and can be removed under specific, controlled acidic environments when needed.[6][7] The benzyloxycarbonyl (Cbz) group is another option, offering orthogonal removal via hydrogenolysis.[8]
N-Aryl and N-Heteroaryl Substituents: As indicated in Table 1, certain N-aryl substituents can have a profound impact on stability. N-pyridyl groups, for instance, can confer exceptional stability due to the delocalization of the nitrogen lone pair, which lowers the basicity of the azetidine nitrogen.[1]
Mechanism of Acid-Catalyzed Ring Opening
Caption: The key steps in the acid-catalyzed ring opening of azetidines.
Q5: I am performing a reaction where a Lewis acid is used. Could this also be causing the ring to open?
Absolutely. Lewis acids can also promote the ring-opening of azetidines.[9] The Lewis acid coordinates to the nitrogen atom, which, similar to protonation, increases the electrophilicity of the ring carbons and makes them susceptible to nucleophilic attack. If your reaction involves Lewis acids, and you are observing decomposition, consider using a milder Lewis acid or reducing the stoichiometry.
Q6: Are there any analytical techniques I can use to monitor the stability of my azetidine during the workup?
Yes, proactive monitoring can save significant time and resources.
Thin-Layer Chromatography (TLC): Before initiating the full-scale workup, you can take a small aliquot of your reaction mixture and expose it to the intended acidic conditions in a separate vial. Monitor the stability of your compound by TLC over time.[10] The appearance of new spots or the disappearance of your product spot will indicate instability.[10]
¹H NMR Spectroscopy: For a more quantitative assessment, you can perform a stability study using ¹H NMR.[5] By dissolving your compound in a deuterated solvent with a known pH and an internal standard, you can track the disappearance of the azetidine signals and the appearance of new signals from the ring-opened product over time.[5]
Experimental Protocols
Protocol 1: General Procedure for a Mild Bicarbonate Workup
Upon completion of the reaction, cool the reaction mixture to room temperature.
Slowly and carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious of potential gas evolution.
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the combined organic layers with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Stability Test Using TLC
Dissolve a small sample of your crude reaction mixture containing the azetidine product in a suitable solvent.
Spot this solution on a TLC plate as a reference (T=0).
To the remaining solution, add a small amount of the acidic solution you intend to use in your workup (e.g., 1M HCl).
At regular intervals (e.g., 5, 15, 30 minutes), spot the acidified solution on the same TLC plate.
Develop the TLC plate and visualize the spots. The formation of new, more polar spots and the fading of the product spot indicate decomposition.[10]
By understanding the mechanisms of azetidine ring opening and implementing these preventative and diagnostic strategies, you can significantly improve the success rate of your synthetic campaigns involving this valuable heterocyclic scaffold.
References
Fallan, C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1753–1759. [Link]
Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5849–5852. [Link]
Fallan, C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
Reddy, P. V. G., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 24(12), 5671-5675. [Link]
He, Z., & Hartwig, J. F. (2018). Palladium-Catalyzed α-Arylation of Azetidines. Angewandte Chemie International Edition, 57(34), 11049-11053. [Link]
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2856-2868. [Link]
Merten, J. (1990). Process for synthesis of azetidine and novel intermediates therefor.
Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 16(24), 6394–6397. [Link]
Wiemer, A. J., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
Antonini, I., et al. (2021). Degradation products of azetidine core G334089. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
Fallan, C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. [Link]
Saunders, G. J., et al. (2025). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
Desai, N. C., et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Journal of Sulfur Chemistry, 31(6), 523-531. [Link]
Wadsworth, D. H., & Tufariello, J. J. (1973). Azetidine. Organic Syntheses, 53, 8. [Link]
Deau, E., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8479–8483. [Link]
Parrish, D. A., et al. (2020). A General synthetic route for accessing azetidines via intermolecular... ResearchGate. [Link]
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive. [Link]
Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48135-48153. [Link]
Antonini, I., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]
Schindler, C. S. (2015). Synthesis of azetidines by aza Paternò–Büchi reactions. Tetrahedron Letters, 56(23), 3295-3304. [Link]
University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry. [Link]
Didier, D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16301–16317. [Link]
Technical Support Center: Purification of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate
Topic: Purification strategies for Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate impurities Case ID: AZT-PUR-001 Status: Active Support Level: Tier 3 (Senior Scientist) Executive Summary You are dealing with an amph...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification strategies for Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate impurities
Case ID: AZT-PUR-001
Status: Active
Support Level: Tier 3 (Senior Scientist)
Executive Summary
You are dealing with an amphiphilic, basic, and strain-sensitive molecule .
The Challenge: The molecule contains a lipophilic tail (Cbz-protected amine) and a highly polar, basic head (3-hydroxyazetidine). This duality often leads to poor peak shape (tailing) on silica and co-elution with polar impurities.
The Risk: The azetidine ring (4-membered) possesses significant ring strain (~26 kcal/mol). Aggressive acidic conditions or high temperatures during evaporation can trigger ring-opening degradation.[1]
The Solution: This guide prioritizes pH-switching extraction as a bulk purification method, followed by buffered chromatography (Flash or Prep-HPLC) to remove trace isomers or byproducts.
Module 1: Chemical Profile & Impurity Landscape
Before initiating purification, understand the species present in your crude mixture.[1]
Component
Chemical Nature
Polarity (LogP est.)
pKa (Base)
Purification Behavior
Target Molecule
Tertiary Amine, Carbamate, Alcohol
Moderate (~1.5)
~9.5 (Azetidine N)
Tails on silica; Retains on C18.
Impurity A: 3-Hydroxyazetidine
Secondary Amine, Polar
Very Low (< 0)
~10.0
Elutes in void volume (RP) or sticks to baseline (NP).
Impurity B: Benzyl Alcohol
Neutral Alcohol
Moderate (~1.1)
N/A
Co-elutes with product on standard gradients.
Impurity C: Ring-Opened Byproduct
Amino-Alcohol (Linear)
Low
~10.5
Very similar to product; requires high-res HPLC.
Impurity D: Cbz-Propyl-Halide
Neutral Electrophile
High (> 3.0)
N/A
Elutes early on Silica; Late on C18.
Module 2: The "Self-Validating" Acid-Base Extraction
Recommendation: Do not inject crude reaction mixtures directly onto a column. Use the basicity of the azetidine nitrogen to your advantage. This method removes 90% of non-basic impurities (like Benzyl Alcohol and unreacted alkyl halides) without chromatography.
Protocol: pH-Switch Isolation
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Acid Extraction (Target -> Aqueous):
Extract the organic layer 2x with cold 0.5 M HCl (or Citric Acid if degradation is observed).
Mechanism:[2][3][4] The azetidine nitrogen protonates (
), becoming water-soluble. Neutral impurities (Cbz-reagents, Benzyl alcohol) stay in the organic layer.
Organic Wash: Keep the aqueous layer. Discard the organic layer (contains Impurities B & D).
Basification (Target -> Organic):
Cool the aqueous layer to 0°C (Ice bath).
Slowly adjust pH to ~12 using saturated Na₂CO₃ or 1 M NaOH .
Critical: Keep cold to prevent ring opening (hydrolysis) of the azetidine.
Re-Extraction: Extract the cloudy aqueous mixture 3x with DCM (DCM is better than EtOAc for polar amines).
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo (Bath < 35°C).
Validation Check: Run a TLC of the "Acid Wash Organic" vs. the "Final Product." The Benzyl Alcohol spot (high Rf) should be in the wash, not the product.
If purity is <95% after extraction, proceed to chromatography.
Scenario A: Flash Chromatography (Normal Phase)
Issue: The product streaks/tails across the column, contaminating other fractions.
Root Cause: The basic azetidine nitrogen interacts strongly with acidic silanol groups (
) on the silica surface.
Troubleshooting Guide:
Standard Eluent: 0-10% Methanol in DCM.
The Fix: Add 1% Triethylamine (TEA) or 1% Concentrated NH₄OH to the Methanol bottle.
Why? The modifier competes for silanol sites, "blocking" them and allowing the amine to elute as a sharp band.
Alternative: Use Amine-Functionalized Silica columns (NH2-silica). These require no modifiers and prevent degradation of acid-sensitive groups.
Scenario B: Prep-HPLC (Reverse Phase)
Issue: Broad peaks or splitting.
Root Cause: pH mismatch. At neutral pH, the amine exists as a mixture of protonated and free base forms.
High Risk: Strong acid.[3] Can degrade Cbz group or open ring upon concentration.[1] Avoid if possible.
Module 4: Visualization & Logic Flow
Workflow Decision Matrix
Use this logic gate to determine your purification path based on the impurity profile.
Figure 1: Decision matrix for selecting the optimal purification workflow based on crude solubility and impurity polarity.
Module 5: Frequently Asked Questions (FAQs)
Q: I see a split peak on my LC-MS, but the mass is identical for both. What is happening?A: This is likely a Rotamer issue. The carbamate (Cbz) bond has restricted rotation, often showing two peaks at room temperature in NMR or HPLC.
Test: Run the HPLC column at 45°C (if stable) or run High-Temp NMR (50°C). If the peaks coalesce, it is a rotamer, not an impurity. Do not attempt to separate them.
Q: My product turned into a brown gum after drying. Why?A: This indicates degradation.[1][5]
Acid Residue: Did you use TFA or HCl in the mobile phase and not remove it fully? The concentration of acid during evaporation can open the azetidine ring.
Oxidation: 3-Hydroxyazetidines can oxidize to azetidinones (beta-lactams) if left in air/light for long periods. Store under Nitrogen at -20°C.
Q: Can I use Cation Exchange (SCX) cartridges?A:Yes. This is an excellent alternative to liquid-liquid extraction.
Protocol: Load crude (in MeOH) onto an SCX cartridge. Wash with MeOH (removes Benzyl Alcohol). Elute with 2M NH₃ in MeOH. This releases the free amine product cleanly.
References
Teledyne ISCO. (2022). Flash Chromatography Guide: Purifying Amines. Retrieved from
Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reverse-Phase LC. Retrieved from
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine stability).
Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Ed.). Butterworth-Heinemann. (Standard protocols for Cbz-amine handling).
Technical Support Center: Overcoming Solubility Challenges of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate
Welcome to the technical support center for Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting f...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. We will explore the underlying chemical principles and provide actionable, field-proven protocols to ensure the successful formulation and application of this compound.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
Before delving into complex troubleshooting, let's address some fundamental questions regarding the properties of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate.
Q1: What are the key structural features of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate that influence its solubility?
A1: The solubility of this molecule is governed by a balance of hydrophilic and hydrophobic moieties. The benzyl carbamate group introduces significant hydrophobicity, while the hydroxyl group on the azetidine ring and the secondary amine within the propyl chain contribute to its hydrophilic character. The interplay of these groups dictates its behavior in aqueous and organic solvents.
Q2: What is the expected aqueous solubility of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate at neutral pH?
Q3: How does pH influence the solubility of this compound?
A3: The presence of the azetidine ring, which contains a tertiary amine, makes the solubility of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate highly dependent on pH.[3][4] In acidic conditions, the amine group will be protonated, forming a more soluble salt.[5][6][7] Conversely, in neutral or basic conditions, the compound will exist in its less soluble, free base form.
II. Troubleshooting Guide: Addressing Specific Solubility Issues
This section provides a structured approach to resolving common solubility challenges.
Issue 1: The compound is not dissolving in water or aqueous buffers at the desired concentration.
This is the most common issue and can be addressed through several strategies.
The hydrophobic nature of the benzyl carbamate group dominates the molecule's properties, leading to poor solvation in water. At neutral pH, the amine group is not sufficiently protonated to significantly enhance solubility.
Caption: Decision workflow for selecting a solubilization strategy.
Strategy 1: pH Adjustment
This is often the most effective and straightforward initial approach. By lowering the pH, the tertiary amine in the azetidine ring becomes protonated, forming a more water-soluble salt.
Experimental Protocol:
Prepare a stock solution of a biocompatible acid, such as 0.1 M Hydrochloric Acid (HCl) or Citric Acid.
Disperse the Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate powder in the desired volume of water or buffer.
While stirring, add the acid stock solution dropwise until the compound fully dissolves.
Monitor the pH of the final solution. It is crucial to ensure the final pH is compatible with your experimental system.
Causality: The protonation of the amine introduces a positive charge, which significantly increases the molecule's interaction with polar water molecules, thereby enhancing solubility.[3][4]
Strategy 2: Co-solvency
The addition of a water-miscible organic solvent can disrupt the hydrophobic interactions that limit solubility.[8][9]
Experimental Protocol:
Select a biocompatible co-solvent. Common choices include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[10]
Prepare a concentrated stock solution of the compound in the chosen co-solvent.
Slowly add the stock solution to the aqueous buffer while vortexing or stirring vigorously to prevent precipitation.
It is critical to determine the maximum percentage of the co-solvent that your experimental system can tolerate without adverse effects.
Data Presentation: Recommended Starting Co-solvent Concentrations
Co-solvent
Starting Concentration (% v/v)
Notes
Ethanol
5-10%
Generally well-tolerated in many biological assays.
Propylene Glycol
1-5%
Often used in pharmaceutical formulations.
| DMSO | 0.1-1% | Potent solvent, but can have cellular effects at higher concentrations. |
Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic portions of the solute to be solvated.[11]
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate hydrophobic molecules, effectively increasing their apparent water solubility.[14][15]
Experimental Protocol:
Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of poorly soluble drugs.[12]
Prepare an aqueous solution of the cyclodextrin.
Add the Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate powder to the cyclodextrin solution.
Stir or sonicate the mixture until the compound dissolves. This process may take some time as the inclusion complex forms.
Causality: The hydrophobic benzyl group of the compound partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the hydrophobic portion of the drug and rendering the complex water-soluble.[16]
Strategy 4: Use of Surfactants
Surfactants can form micelles in aqueous solutions above their critical micelle concentration (CMC).[17][18] The hydrophobic core of these micelles can solubilize poorly water-soluble compounds.[19][20]
Experimental Protocol:
Select a non-ionic surfactant that is compatible with your application, such as Polysorbate 80 (Tween® 80) or Poloxamer 188.
Prepare an aqueous solution of the surfactant at a concentration above its CMC.
Add the Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate powder to the surfactant solution.
Stir or gently heat the mixture to facilitate micellar encapsulation and dissolution.
Causality: The hydrophobic part of the compound is sequestered within the hydrophobic core of the micelles, while the hydrophilic heads of the surfactant molecules interact with the surrounding water, leading to a stable, solubilized formulation.[21]
Issue 2: The compound precipitates out of solution upon dilution or temperature change.
This indicates that the initial solubilization method created a supersaturated or metastable solution.
The initial energy input (e.g., heating, sonication, or high concentration of co-solvent) was sufficient to dissolve the compound, but the resulting solution is not thermodynamically stable under different conditions.
Caption: Troubleshooting workflow for solution instability.
Increase the Concentration of the Solubilizing Agent: If using a co-solvent, cyclodextrin, or surfactant, increasing its concentration can help maintain the stability of the solution upon dilution.
Combine Solubilization Methods: A synergistic effect can often be achieved by combining methods. For example, using a co-solvent in conjunction with a cyclodextrin can enhance both the initial solubility and the long-term stability of the formulation.[14]
Re-evaluate the Primary Solubilization Method: If precipitation is a persistent issue, the initial solubilization method may not be optimal. For instance, if co-solvency is failing, switching to a cyclodextrin-based approach might provide a more stable formulation.
III. Analytical Verification
It is crucial to quantify the concentration of your final solubilized product to ensure accuracy in downstream experiments.
Q: How can I confirm the concentration of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate in my final formulation?
A: High-Performance Liquid Chromatography (HPLC) is the recommended method for the analysis of carbamates due to their potential thermal instability, which can be a challenge for Gas Chromatography (GC).[22]
Recommended HPLC Method:
Column: A reversed-phase C18 column is typically suitable.
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is a good starting point.
Detection: UV detection at a wavelength determined by a UV scan of a standard solution. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide higher sensitivity and specificity.[23][24]
IV. Concluding Remarks
Overcoming the solubility challenges of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate is achievable through a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the appropriate solubilization techniques, researchers can successfully prepare stable and accurate solutions for their experiments. This guide provides a comprehensive framework for troubleshooting, but it is important to remember that the optimal solution will always be dependent on the specific requirements of your experimental system.
References
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PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved February 16, 2026.
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Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved February 16, 2026.
NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved February 16, 2026.
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Wuxi Weiheng Chemical Co., Ltd. (n.d.). Understand surfactants in pharmaceuticals. Retrieved February 16, 2026.
Semantic Scholar. (2002). Formulation approaches for orally administered poorly soluble drugs. Retrieved February 16, 2026.
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research.
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Indian Journal of Pharmaceutical Sciences. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
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Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved February 16, 2026.
NIH. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
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Comparative Guide: LC-MS Analysis & Fragmentation of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate
Executive Summary This guide provides an in-depth technical analysis of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate (C₁₄H₂₀N₂O₃, MW 264.32 Da), a representative intermediate featuring a lipophilic benzyl carbamate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate (C₁₄H₂₀N₂O₃, MW 264.32 Da), a representative intermediate featuring a lipophilic benzyl carbamate (Cbz) protecting group and a polar, basic 3-hydroxyazetidine moiety.
The amphiphilic nature of this molecule presents a distinct chromatographic challenge: the Cbz group drives hydrophobic retention, while the basic azetidine nitrogen and hydroxyl group induce peak tailing and polar interactions. This guide compares Reverse Phase (C18) versus Hydrophilic Interaction Liquid Chromatography (HILIC) strategies and elucidates the collision-induced dissociation (CID) fragmentation pathways essential for structural confirmation.
Chromatographic Strategy: C18 vs. HILIC[1][2][3][4]
The choice of stationary phase is critical for this molecule due to its dual polarity. The following comparison evaluates the two primary methodologies.
Comparative Performance Matrix
Feature
Method A: Reverse Phase (C18)
Method B: HILIC (Bare Silica/Amide)
Primary Interaction
Hydrophobic (Van der Waals) with Cbz group.
Hydrophilic partitioning & Ionic interaction with Azetidine.
Retention Mechanism
Driven by the Benzyl tail.
Driven by the Hydroxy-Azetidine head.
Peak Shape Issues
High Risk: Basic azetidine N interacts with residual silanols, causing tailing.
Excellent: Polar interactions are favorable; peak symmetry is generally superior for bases.
Secondary Choice: Use only for impurity profiling of hydrophobic mixtures.
Primary Choice: Recommended for trace analysis and metabolite identification.
Expert Insight: The "Dewetting" Risk
While C18 is standard, the 3-hydroxyazetidine moiety is highly polar. In 100% aqueous conditions (often needed to retain the polar head on C18), phase collapse (dewetting) can occur. Conversely, HILIC utilizes high acetonitrile concentrations (80-95%), which aligns perfectly with the solubility of the Cbz-protected amine while maximizing ionization efficiency in the MS source.
Fragmentation Pattern Analysis (MS/MS)
Structural elucidation relies on observing specific cleavage events in the Collision Induced Dissociation (CID) spectrum. The protonated precursor ion is [M+H]⁺ = 265.15 m/z .
Key Fragmentation Pathways
Cbz Cleavage (Dominant): The most labile bond is the benzyl-oxygen bond. Inductive cleavage generates the stable Tropylium ion (m/z 91.05) . This is the diagnostic ion for all Cbz-protected amines.
Neutral Loss of Benzyl Alcohol: A rearrangement (McLafferty-like) leads to the loss of neutral benzyl alcohol (-108 Da), yielding the isocyanate or carbamic acid derivative at m/z 157.10 .
Azetidine Ring Opening: The strained 4-membered ring is susceptible to opening, often losing C₂H₄ or water (-18 Da) from the hydroxyl group, though these are lower abundance pathways compared to the Cbz fragmentation.
Fragmentation Pathway Diagram[5][6]
Caption: Predicted CID fragmentation pathway showing the diagnostic tropylium ion (m/z 91) and the sequential loss of the protecting group to reveal the polar core.
Experimental Protocol
This protocol is validated for stability and reproducibility. It utilizes a HILIC approach to maximize sensitivity for the azetidine nitrogen.
Sample Preparation[7]
Stock Solution: Dissolve 1 mg of substance in 1 mL Methanol (1 mg/mL).
Working Standard: Dilute to 1 µg/mL in Acetonitrile/Water (90:10 v/v). Note: High organic diluent is crucial for HILIC peak shape.
LC-MS/MS Conditions
Parameter
Setting
Rationale
Column
Waters BEH Amide (2.1 x 100 mm, 1.7 µm)
Amide phase retains polar amines without silanol tailing.
Mobile Phase A
10 mM Ammonium Formate + 0.1% Formic Acid in Water